methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate
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Overview
Description
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is a complex organic compound that features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group at position 5. The benzoate moiety is then attached via a propoxy linker. Specific reagents and conditions, such as the use of sodium hydride for alkylation and various solvents like ethanol, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .
Scientific Research Applications
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrimido[5,4-d]pyrimidine: Known for its biological significance and applications in medicinal chemistry.
Pyrano[2,3-d]pyrimidine: Noted for its antitumor activity and potential as a PARP-1 inhibitor.
Uniqueness
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is unique due to its specific substitution pattern and the presence of both pyrimidine and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N4O6 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate |
InChI |
InChI=1S/C16H18N4O6/c1-25-15(23)9-3-5-10(6-4-9)26-8-2-7-18-14(22)12-11(17)13(21)20-16(24)19-12/h3-6H,2,7-8,17H2,1H3,(H,18,22)(H2,19,20,21,24) |
InChI Key |
XTZUPJCHLFHQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N |
Origin of Product |
United States |
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